N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15372658
InChI: InChI=1S/C17H20N2O4/c1-21-11-8-9-13(15(10-11)22-2)18-17(20)16-12-6-4-3-5-7-14(12)23-19-16/h8-10H,3-7H2,1-2H3,(H,18,20)
SMILES:
Molecular Formula: C17H20N2O4
Molecular Weight: 316.35 g/mol

N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

CAS No.:

Cat. No.: VC15372658

Molecular Formula: C17H20N2O4

Molecular Weight: 316.35 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide -

Specification

Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
IUPAC Name N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide
Standard InChI InChI=1S/C17H20N2O4/c1-21-11-8-9-13(15(10-11)22-2)18-17(20)16-12-6-4-3-5-7-14(12)23-19-16/h8-10H,3-7H2,1-2H3,(H,18,20)
Standard InChI Key KUVRDLQIFBERHQ-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)NC(=O)C2=NOC3=C2CCCCC3)OC

Introduction

N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d] oxazole-3-carboxamide is a complex organic compound that belongs to the oxazole family of heterocyclic compounds. This compound features a cycloheptane core fused with an oxazole ring and a carboxamide functional group. The presence of a dimethoxyphenyl group enhances its biological activity and solubility characteristics, making it a promising candidate for medicinal chemistry applications.

Synthesis Methods

The synthesis of N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d] oxazole-3-carboxamide can be achieved through various organic reactions. Starting materials such as 2,4-dimethoxyphenol and cycloheptanone derivatives are typically used. The synthesis involves multi-step reactions, including condensation and cyclization steps, which require careful control of conditions like temperature and solvent choice to ensure high yields and purity of the product.

Table 2: Synthesis Overview

StepDescription
1. Starting Materials2,4-dimethoxyphenol and cycloheptanone derivatives
2. Reaction ConditionsCareful control of temperature and solvent choice
3. Analytical TechniquesTLC, NMR, MS for structure confirmation

Potential Applications

N-(2,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d] oxazole-3-carboxamide has potential applications in medicinal chemistry, particularly in drug discovery and development. Its unique structure and functional groups contribute to its biological activity, making it a candidate for further research into its therapeutic effects.

Table 3: Potential Applications

Application AreaDescription
Medicinal ChemistryDrug discovery and development
Biological ActivityEnhanced by dimethoxyphenyl group
Therapeutic EffectsPotential for various biological targets

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator